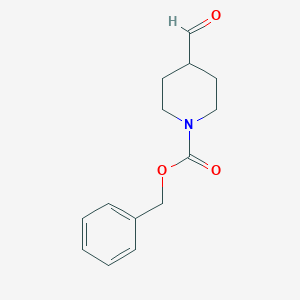
3-Geranyl-4-methoxybenzoic acid
Overview
Description
3-Geranyl-4-methoxybenzoic acid is an organic compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It appears as a white or slightly yellow crystalline solid with a characteristic aromatic odor . This compound is known for its stability under normal conditions and is slightly soluble in alcohols and esters but insoluble in water .
Mechanism of Action
Mode of Action
It is known that the compound exhibits a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may help maintain the integrity of the extracellular matrix and potentially influence cell behavior.
Pharmacokinetics
The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may be well-absorbed in the body, but further studies are needed to confirm this.
Result of Action
This compound has been shown to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . This suggests that it may have potential therapeutic applications in conditions where hyaluronidase activity is detrimental, such as in certain inflammatory diseases and cancer.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by exposure to sunlight and high temperatures . Therefore, it is recommended to store the compound in a cool, dark place to maintain its efficacy . Additionally, the compound’s solubility in various solvents suggests that it may be more effective in certain physiological environments than others .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit a stronger inhibitory effect on the activation of hyaluronidase than tranilast . Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting hyaluronidase, 3-Geranyl-4-methoxybenzoic acid may affect cell migration and tissue remodeling .
Cellular Effects
Its inhibitory effect on hyaluronidase suggests that it may influence cell function by affecting the extracellular matrix . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory effect on hyaluronidase suggests that it may bind to this enzyme and prevent it from degrading hyaluronic acid . This could lead to changes in the extracellular matrix, which could in turn affect cell signaling, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of 3-Geranyl-4-methoxybenzoic acid typically involves a multi-step chemical process . One common method includes the following steps:
Esterification: Geraniol and p-methoxybenzoic acid undergo an esterification reaction to form geranyl-p-methoxybenzoate.
Hydrolysis: The geranyl-p-methoxybenzoate is then hydrolyzed under alkaline conditions to yield this compound.
Industrial production methods are similar but often optimized for higher yields and purity. These methods may involve the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Geranyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Geranyl-4-methoxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Geranyl-4-methoxybenzoic acid can be compared with other similar compounds, such as:
3-Geranyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a methoxy group, it also exhibits antioxidant and anti-inflammatory properties.
Nervogenic acid: Another related compound with neuroprotective effects.
2,2-Dimethyl-6-carboxyl-8-prenyl-chromene: Known for its antioxidant activities.
The uniqueness of this compound lies in its combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications .
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAYXMNBDVWDA-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


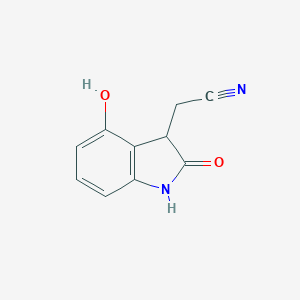
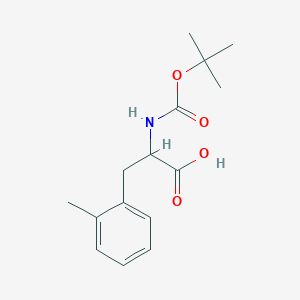

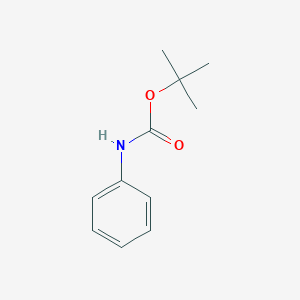

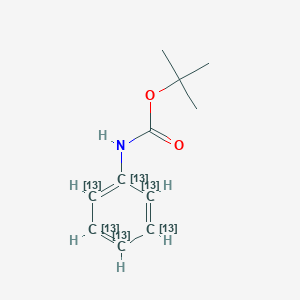
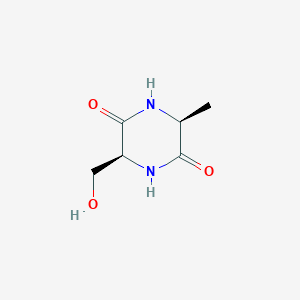


![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

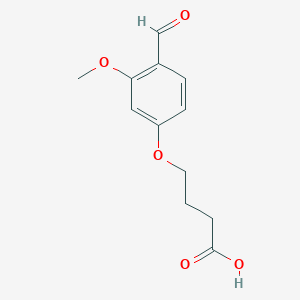
![[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate](/img/structure/B140999.png)
